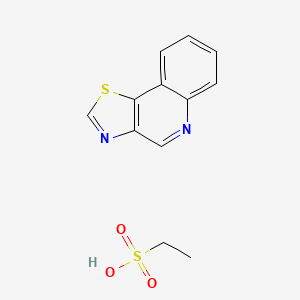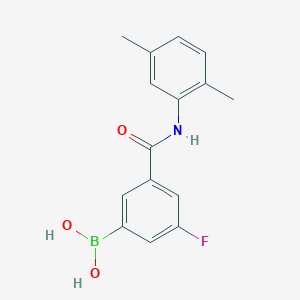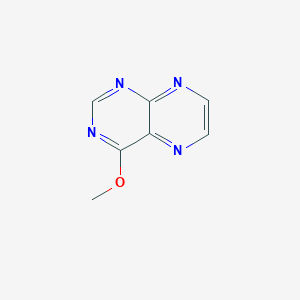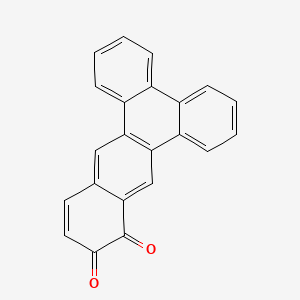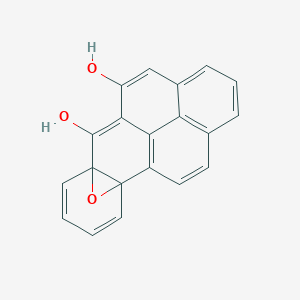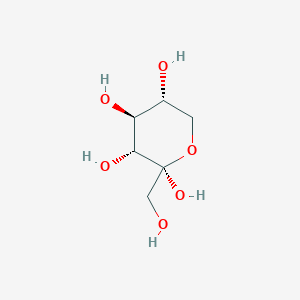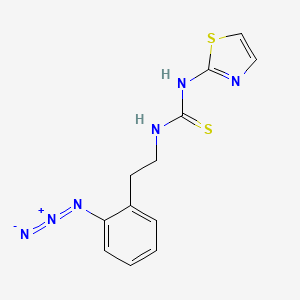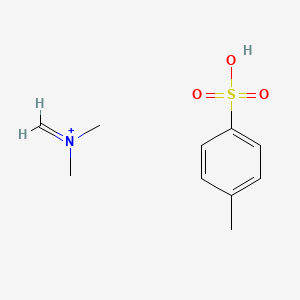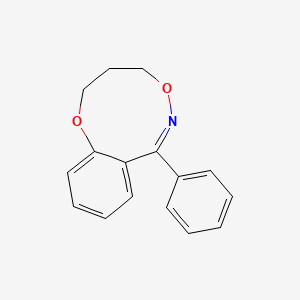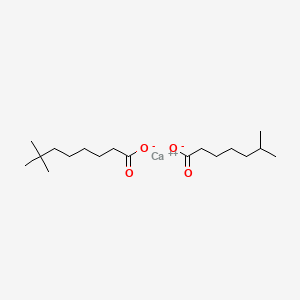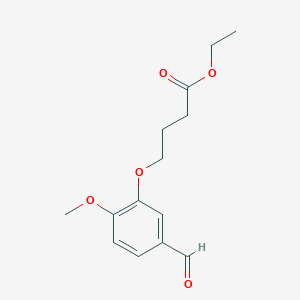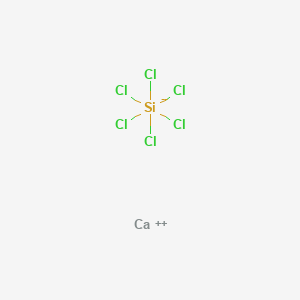
Calcium hexachlorosilicate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium hexachlorosilicate(2-) is an inorganic compound with the molecular formula CaCl6Si It is a calcium salt of hexachlorosilicate, where the silicon atom is surrounded by six chlorine atoms, forming a complex anion with a charge of -2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium hexachlorosilicate(2-) can be synthesized through the reaction of calcium chloride with silicon tetrachloride in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{CaCl}_2 + \text{SiCl}_4 \rightarrow \text{Ca[SiCl}_6\text{]} ]
Industrial Production Methods
In industrial settings, the production of calcium hexachlorosilicate(2-) involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon.
Reduction: Reduction reactions can convert the hexachlorosilicate anion into lower chlorinated species.
Substitution: The chlorine atoms in the hexachlorosilicate anion can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as oxygen or chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while reduction could produce lower chlorinated silicon compounds.
Wissenschaftliche Forschungsanwendungen
Calcium hexachlorosilicate(2-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a precursor for other silicon-based compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: It is used in the production of advanced materials, including ceramics and composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which calcium hexachlorosilicate(2-) exerts its effects involves the interaction of the hexachlorosilicate anion with various molecular targets. The pathways involved include:
Signal Transduction: The compound can influence cellular signaling pathways by interacting with specific receptors or enzymes.
Catalysis: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium hexachlorosilicate(2-)
- Strontium hexachlorosilicate(2-)
- Calcium hexabromosilicate(2-)
Uniqueness
Calcium hexachlorosilicate(2-) is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its applications in various fields also highlight its versatility and potential for further research.
Eigenschaften
CAS-Nummer |
97158-15-1 |
|---|---|
Molekularformel |
CaCl6Si |
Molekulargewicht |
280.9 g/mol |
IUPAC-Name |
calcium;hexachlorosilicon(2-) |
InChI |
InChI=1S/Ca.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
InChI-Schlüssel |
LKPIRQUUEXAWKG-UHFFFAOYSA-N |
Kanonische SMILES |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


